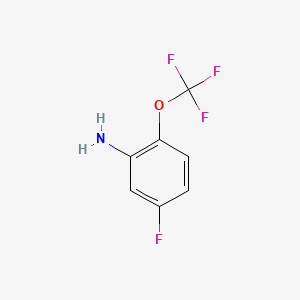

5-Fluoro-2-(trifluoromethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

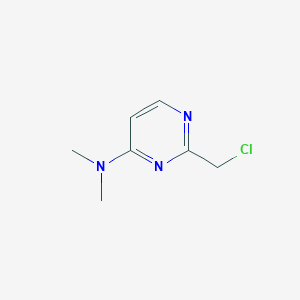

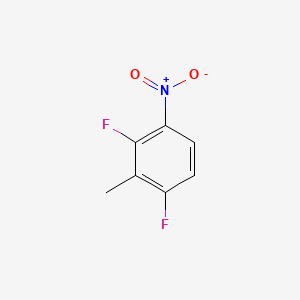

5-Fluoro-2-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 123572-63-4 . It has a molecular weight of 195.12 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(trifluoromethoxy)aniline is1S/C7H5F4NO/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3H,12H2 . This indicates that the molecule consists of a phenylamine (aniline) group with fluorine and trifluoromethoxy substituents. Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethoxy)aniline is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Experimental and Clinical Use in Cancer Chemotherapy

Research has highlighted the significance of fluorinated pyrimidines, like 5-fluorouracil (5-FU), in cancer chemotherapy. These compounds have been clinically useful in palliating patients suffering from advanced cancer, with tumors of the breast and gastrointestinal tract showing the most responsiveness. The studies underscore the distribution, metabolic fate, and biochemical and pharmacological actions of these drugs in cancer patients (Heidelberger & Ansfield, 1963).

Contributions to Fluorine Chemistry and Medicine

Further advancements in fluorine chemistry have led to the more precise use of fluorinated pyrimidines to treat cancer. Insights into how these compounds perturb nucleic acid structure and dynamics, their synthesis methods, and the roles of RNA and DNA modifying enzymes in their cytotoxicity have been explored. These contributions are pivotal in the era of personalized medicine, offering a deeper understanding of their application beyond traditional uses (Gmeiner, 2020).

Fluorinated Liquid Crystals and Their Applications

The unique properties of fluorinated liquid crystals, influenced by the fluoro substituent, have been extensively researched. These properties include modifications to melting points, mesophase morphology, and physical properties like dielectric and optical anisotropy. The incorporation of fluorine into liquid crystals without disrupting their nature has enabled tailored applications for commercial liquid crystal displays (Hird, 2007).

Aqueous Fluoroalkylation in Green Chemistry

The development of aqueous fluoroalkylation methods highlights the progress towards environment-friendly incorporation of fluorinated groups into target molecules. This approach aligns with green chemistry principles, emphasizing the significance of using water or the presence of water for fluoroalkylation reactions, thereby contributing to sustainable chemistry practices (Song et al., 2018).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJAYNLPYRARLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560294 |

Source

|

| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(trifluoromethoxy)aniline | |

CAS RN |

123572-63-4 |

Source

|

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

acetic acid](/img/structure/B1316894.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)